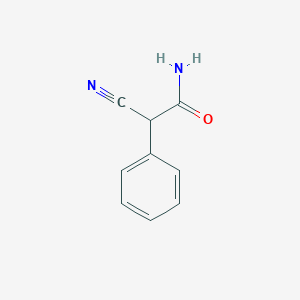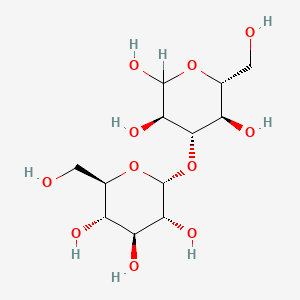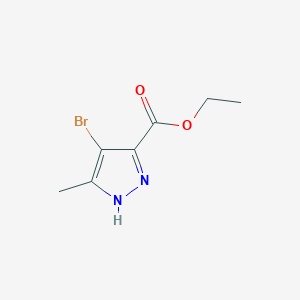
GNF-Pf-4385
描述
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, cationic benzimidazolium iodide salts are used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants . Another example is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to an aniline group. The benzimidazole ring is substituted with two methyl groups, and the aniline group is substituted with two dimethylamino groups .Chemical Reactions Analysis
When brought onto a Au (111) surface, the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 105-110 °C . It shows conductivity of 2 × 10 −3 S/cm as a dopant .科学研究应用
生物医学应用
该化合物在生物医学领域具有重要应用 . 它用于多个生物医学领域,例如药物递送系统、生物传感器和成像系统 .
有机和印刷电子
该化合物用作C60富勒烯的n型掺杂剂,C60富勒烯是有机和印刷电子中的n型半导体 .
有机薄膜晶体管 (OTFTs)
它用作溶液处理n通道有机薄膜晶体管 (OTFTs) 中的空气稳定n型掺杂剂 . 它在TFT中形成透明且均匀的薄膜 .
太阳能电池
该化合物也用于太阳能电池 (OPVs)。 它主要用作基于半导体的聚合物,用于制造电子器件 .
有机发光二极管 (OLEDs)
在照明领域,该化合物用于制造有机发光二极管 (OLEDs) .
癌症治疗和诊断
作用机制
Target of Action
The primary target of GNF-Pf-4385 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the malaria parasite Plasmodium falciparum .
Mode of Action
This compound interacts with its target, the transporter pfmfr3, in a way that leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The affected biochemical pathway involves the mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . The compound this compound and its structurally related compound MMV085203 have a different mechanism of action than the direct inhibition of cytochrome bc1 .
Pharmacokinetics
falciparum parasites in the low nanomolar to low micromolar range .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of drug resistance in P. falciparum . The compound’s interaction with the pfmfr3 transporter leads to decreased sensitivity to the compound and other antimalarials that target the mitochondria .
Action Environment
It is known that environmental factors can significantly impact the efficacy and stability of various compounds
安全和危害
未来方向
The elongation of the rotator to a naphthalene unit prevents efficient binding, converting the rotor into a nanocar . A structure combining the extended π-system of a naphthalene with the high addressability of the DMBI motor and a stable binding might be interesting to build more demanding molecular machinery, e.g., molecular gears .
生化分析
Biochemical Properties
4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline plays a significant role in biochemical reactions due to its electron-donating properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through electron transfer mechanisms. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
The molecular mechanism of action of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline involves its binding interactions with biomolecules. It acts as an electron donor, facilitating electron transfer reactions. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, thereby preventing the metabolism of certain substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline have been observed to change over time. The compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light and oxygen. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote cell survival. At high doses, it can cause toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations .
Metabolic Pathways
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for its metabolism .
Transport and Distribution
The transport and distribution of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins such as albumin, which facilitates its distribution within the body. The localization and accumulation of the compound can affect its activity and function .
Subcellular Localization
The subcellular localization of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production .
属性
IUPAC Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIMLCQTGCWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353935 | |
| Record name | GNF-Pf-4385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302818-73-1 | |
| Record name | GNF-Pf-4385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302818-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivatives work as n-type dopants in perovskite solar cells?
A1: The research demonstrates that incorporating these derivatives into the perovskite layer of a solar cell leads to an increase in the short circuit current (Jsc) []. This suggests that the 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivatives are effectively donating electrons to the perovskite material, thereby increasing its conductivity and ability to transport electrons generated by sunlight. This "n-type doping" effect is crucial for enhancing the overall power conversion efficiency (PCE) of the solar cell.
Q2: What is the significance of achieving high performance with extremely low doping ratios of these derivatives?
A2: The study highlights that even minute quantities (as low as 0.05% by weight) of the most potent 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivative are sufficient to significantly boost the Jsc of the perovskite solar cell []. This is significant because traditional n-type doping often comes with a trade-off: while Jsc might increase, there's a risk of compromising the open-circuit voltage (Voc) and fill factor (FF) of the cell, ultimately limiting the overall efficiency gain. This research demonstrates a way to circumvent this trade-off by achieving significant performance enhancement with minimal doping, paving the way for more efficient and cost-effective perovskite solar cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
